5-Bromo-n-(5-methylthiazol-2-yl)thiophene-2-sulfonamide
Description
5-Bromo-N-(5-methylthiazol-2-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core linked to a 5-methylthiazole substituent via a sulfonamide bridge. This compound is of significant interest in medicinal chemistry due to the structural versatility of sulfonamides, which are known for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, enabling further functionalization via cross-coupling reactions .
Properties
Molecular Formula |
C8H7BrN2O2S3 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-bromo-N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H7BrN2O2S3/c1-5-4-10-8(14-5)11-16(12,13)7-3-2-6(9)15-7/h2-4H,1H3,(H,10,11) |
InChI Key |
URXBGEZXIIXJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-bromo-N-(5-methylthiazol-2-yl)thiophene-2-sulfonamide with analogous sulfonamide derivatives, focusing on structural features, synthetic methods, yields, and biological activities.
Key Observations:
Substituent Effects on Reactivity :
- Alkyl substituents (e.g., propyl) on the sulfonamide nitrogen enable straightforward synthesis with high yields (67–93%) via alkylation . Propargyl derivatives (e.g., 9c ) exhibit lower yields (45%) due to steric and electronic challenges during propargylation .
- Bulky or electron-deficient groups, such as 3-oxocyclohexyl, achieve higher yields (81%) under hypervalent iodine catalysis, suggesting improved reaction efficiency for cyclic ketones .
Biological Activity Correlations: The propargyl derivative (9c) demonstrates antiproliferative activity against cancer cell lines, likely due to the reactive alkyne group enhancing interactions with cellular targets .
Structural Modifications :
Q & A
Basic Research Questions
Q. What are the key synthetic routes and reaction conditions for preparing 5-Bromo-N-(5-methylthiazol-2-yl)thiophene-2-sulfonamide?
- Methodological Answer : The synthesis involves bromination of thiophene-2-sulfonamide precursors using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane, followed by coupling with 5-methylthiazol-2-amine via nucleophilic substitution. Critical parameters include:
- Temperature : 40–50°C for bromination to avoid side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Reaction time : 24–48 hours for complete conversion.
Yield optimization requires purification via column chromatography or recrystallization. Reaction progress is monitored using TLC and confirmed via .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- : Identifies aromatic protons (δ 7.2–8.1 ppm for thiophene/thiazole rings) and sulfonamide NH (δ ~10–12 ppm).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 363.92 for CHBrNOS).
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between thiophene and thiazole rings.
Discrepancies in spectral data (e.g., split NH peaks) may arise from tautomerism; deuterated solvents and controlled pH mitigate this .
Q. What functional groups contribute to the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings or nucleophilic substitutions.
- Sulfonamide (-SONH-) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).
- Thiazole ring : Enhances π-π stacking interactions in protein binding.
Reactivity can be modulated by substituting bromine with other halogens or introducing electron-donating groups (e.g., -OCH) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Step 1 : Synthesize analogues with varied substituents (e.g., 5-ethylthiazole, 5-fluoro thiophene).
- Step 2 : Test inhibitory potency against targets (e.g., microbial enzymes) using IC assays.
- Step 3 : Correlate substituent electronic effects (Hammett σ values) with activity.
Example: Bromine at the thiophene 5-position increases antimicrobial activity 3-fold compared to non-brominated analogues by enhancing electrophilicity .
Q. What strategies resolve contradictory data in reaction mechanisms or biological activity?
- Methodological Answer :
- Contradiction : Discrepant enzyme inhibition results between batch syntheses.
- Resolution :
- Reproducibility checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., de-brominated derivatives).
- Biological replicates : Repeat assays with freshly prepared stock solutions to exclude degradation artifacts .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., bacterial dihydropteroate synthase).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore mapping : Identify critical interactions (e.g., sulfonamide NH with Serine residues).
Validated models reduce synthetic workload by prioritizing derivatives with predicted IC < 1 μM .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
- Methodological Answer :
- Challenge : Column chromatography is impractical for large-scale purification.
- Solutions :
- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal yield.
- Flow chemistry : Continuous reactors improve reproducibility and reduce reaction time.
- In-line analytics : FTIR probes monitor intermediate formation in real time .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data for sulfonamide NH protons?
- Methodological Answer :
- Cause : NH protons may exhibit broad peaks or splitting due to solvent polarity, tautomerism, or hydrogen bonding.
- Mitigation :
- Use deuterated DMSO-d to stabilize NH signals.
- Compare spectra at variable temperatures (25°C vs. 60°C) to identify dynamic effects.
- Validate with and IR (N-H stretch at ~3300 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
